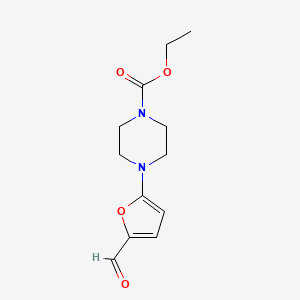

Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-2-17-12(16)14-7-5-13(6-8-14)11-4-3-10(9-15)18-11/h3-4,9H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMGERWDIPWYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate

The following technical guide provides an in-depth analysis of Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

This compound (CAS: 1175653-32-3) is a bifunctional heterocyclic intermediate widely utilized in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors, antibacterial nitrofurans, and GPCR ligands. Its structure features a piperazine core protected on one nitrogen by an ethyl carbamate (urethane) moiety, while the other nitrogen is conjugated to a 5-formyl-2-furyl group.

This molecule serves as a critical "linker" scaffold. The aldehyde functionality allows for rapid diversification via reductive amination or condensation reactions, while the carbamate group modulates lipophilicity and provides a latent secondary amine site upon deprotection.

Chemical Identity & Structural Analysis[1][2]

Identification Data

| Property | Specification |

| CAS Number | 1175653-32-3 |

| IUPAC Name | Ethyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| SMILES | CCOC(=O)N1CCN(CC1)C2=CC=C(O2)C=O |

| InChI Key | XSMGERWDIPWYMA-UHFFFAOYSA-N |

| Appearance | Pale yellow to off-white solid (typically) |

Structural Insights

The molecule exhibits a "push-pull" electronic system:

-

The Furan Core: The furan ring acts as a spacer. The oxygen atom at position 1 imparts aromaticity.

-

The "Push": The piperazine nitrogen at position 2 (furan numbering) acts as an electron donor (+M effect), pushing electron density into the furan ring.

-

The "Pull": The formyl group (aldehyde) at position 5 is a strong electron-withdrawing group (-M effect).

-

Consequence: This conjugation stabilizes the molecule but makes the aldehyde carbonyl highly electrophilic and the furan ring susceptible to nucleophilic attack at the 5-position if the aldehyde is modified.

Physicochemical Properties

Note: Values below are calculated based on structure-activity relationship (SAR) algorithms unless noted as experimental.

| Parameter | Value | Significance |

| LogP (Predicted) | ~1.4 - 1.8 | Moderate lipophilicity; suitable for oral drug intermediates. |

| TPSA | ~68 Ų | Good membrane permeability (Rule of 5 compliant). |

| pKa (Piperazine N) | ~2.5 - 3.0 | The N-aryl conjugation significantly lowers the basicity of the piperazine nitrogen attached to the furan. |

| H-Bond Donors | 0 | No free -NH or -OH groups. |

| H-Bond Acceptors | 5 | Includes carbonyl oxygens, furan oxygen, and carbamate nitrogen. |

| Solubility | DMSO, DCM, MeOH | Poor solubility in water; requires organic co-solvents. |

Synthesis Protocol

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing formyl group activates the furan ring, facilitating the displacement of a halogen leaving group by the secondary amine (piperazine).

Reaction Pathway Diagram

Figure 1: Synthesis via Nucleophilic Aromatic Substitution on activated furan.

Detailed Experimental Procedure

Prerequisite: This protocol assumes the use of standard Schlenk line techniques to exclude moisture, although the reaction is relatively robust.

-

Reagents Preparation:

-

Substrate A: 5-Bromo-2-furaldehyde (1.0 equiv).

-

Nucleophile B: Ethyl piperazine-1-carboxylate (1.1 equiv).

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv).

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

-

-

Reaction Setup:

-

Charge a round-bottom flask with 5-Bromo-2-furaldehyde (e.g., 10 mmol, 1.75 g) and Ethyl piperazine-1-carboxylate (11 mmol, 1.74 g).

-

Dissolve in DMF (20 mL).

-

Add K₂CO₃ (20 mmol, 2.76 g) in one portion.

-

-

Execution:

-

Work-up:

-

Cool to room temperature.

-

Pour the reaction mixture into ice-water (100 mL). The product often precipitates as a solid.

-

If solid forms: Filter, wash with water, and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

If necessary, purify via flash column chromatography (SiO₂) using a gradient of 0–40% Ethyl Acetate in Hexanes.

-

Reactivity & Applications

This molecule is a "divergent intermediate." The two functional ends (Aldehyde and Carbamate) allow for orthogonal chemical modifications.

Reactivity Map

Figure 2: Orthogonal reactivity profile allowing for library generation.

Key Applications in Drug Discovery

-

Kinase Inhibitor Scaffolds: The furan-piperazine motif mimics the hinge-binding region of ATP in certain kinase pockets. The aldehyde allows for the attachment of "tail" groups to probe the solvent-exposed regions of the enzyme.

-

Antibacterial Agents: Analogous to nitrofurantoin, derivatives of this scaffold (specifically Schiff bases formed at the aldehyde) have been explored for antibacterial activity against Gram-negative bacteria.

-

Fragment-Based Drug Design (FBDD): The molecule serves as a high-quality fragment (MW < 300) that can be elaborated into "Lead-like" space.

Safety & Handling

-

GHS Classification: Warning.[3]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Sensitization: Furan aldehydes can be skin sensitizers. Handle with nitrile gloves and work in a fume hood.

-

Storage: Store at 2–8°C under inert gas. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

References

-

CymitQuimica . This compound Product Data. Retrieved from

-

ChemicalBook . CAS 1175653-32-3 Technical Specifications. Retrieved from

-

PubChem . 5-Bromo-2-furaldehyde (Precursor) Reactivity Profile. Retrieved from

-

Journal of Organic Chemistry . Nucleophilic Substitution of 5-Halo-2-furaldehydes. (General Methodology Reference). Retrieved from

Sources

The Lynchpin Scaffold: Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate in Divergent Drug Design

[1]

Executive Summary

Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate represents a strategic "lynchpin" intermediate in modern heterocyclic medicinal chemistry.[1] It serves as a bifunctional scaffold that bridges the gap between pharmacokinetic optimization (via the piperazine-carbamate moiety) and pharmacophore generation (via the reactive furan-aldehyde handle).[1]

This technical guide analyzes the molecule's utility as a precursor for high-value bioactive libraries, specifically targeting antimicrobial (nitrofuran analogs), anticancer (kinase inhibitors), and CNS-active agents.[1] By decoupling the solubility-enhancing "tail" from the bioactive "head," this scaffold allows researchers to rapidly iterate through chemical space using Divergent Oriented Synthesis (DOS).[1]

Structural Anatomy & Pharmacophore Mapping[1]

The molecule is composed of three distinct functional zones, each serving a specific role in the drug design process:

| Zone | Component | Functionality | Mechanistic Role |

| A | Furan Core | Aromatic Linker | Bioisostere for phenyl/thiophene; provides specific electronic distribution (electron-rich) and geometric constraints (134° bond angle).[1] |

| B | 5-Formyl Group | Reactive Handle | The "Warhead Precursor."[1] Enables condensation reactions (Schiff base, hydrazone formation) or reductive aminations to attach the primary pharmacophore. |

| C | Piperazine Carbamate | PK Modulator | Solubility & Permeability. The piperazine ring disrupts planarity (increasing solubility), while the ethyl carbamate (urethane) modulates lipophilicity (LogP) and protects the amine from metabolic oxidation.[1] |

The "Push-Pull" Electronic System

The furan ring acts as a conduit between the electron-donating nitrogen of the piperazine (at C2) and the electron-withdrawing formyl group (at C5).[1] This "push-pull" system creates a polarized conjugated framework, which is often critical for:

Validated Synthesis Protocol

The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) on a 5-halofurfural derivative.[1] While furan is electron-rich, the strong electron-withdrawing nature of the aldehyde group at C2 activates the C5 position for nucleophilic attack.[1]

Reagents & Conditions

-

Precursor A: 5-Bromo-2-furaldehyde (Commercial or synthesized from furfural).[1]

-

Precursor B: Ethyl 1-piperazinecarboxylate.[1]

-

Base: Potassium Carbonate (

) or Diisopropylethylamine (DIPEA).[1] -

Solvent: DMF or DMSO (Polar aprotic solvents facilitate SNAr).[1]

-

Temperature: 80–100°C.[1]

Step-by-Step Methodology

-

Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-furaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Addition: Add Ethyl 1-piperazinecarboxylate (1.2 eq) followed by

(2.0 eq). -

Reaction: Heat the mixture to 90°C under an inert atmosphere (

) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the bromide.[1] -

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.[1]

-

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO2, Gradient 0-40% EtOAc in Hexane).

Workflow Visualization

Figure 1: SNAr synthesis pathway utilizing the activation of the furan ring by the aldehyde group.[1]

Divergent Applications in Drug Design[1]

Once synthesized, the formyl group serves as a divergence point for creating three distinct classes of bioactive molecules.[1]

Pathway A: Hydrazone Linkers (Antimicrobial/Anticancer)

Reacting the aldehyde with hydrazides or semicarbazides yields acylhydrazones .[1]

-

Mechanism: The hydrazone moiety (

) mimics the peptide bond but is resistant to protease cleavage.[1] It also coordinates metal ions (Fe, Cu), which is a known mechanism for cytotoxicity in cancer cells (via ROS generation).[1] -

Target: Nitrofurantoin analogs where the nitro group is replaced by the piperazine-carbamate to reduce pulmonary toxicity while maintaining antibacterial efficacy.[1]

Pathway B: Reductive Amination (CNS Ligands)

Reacting the aldehyde with primary/secondary amines followed by reduction (

-

Utility: This removes the reactive carbonyl, creating a stable amine linkage suitable for CNS drugs targeting Dopamine (D2/D3) or Serotonin (5-HT) receptors.[1] The piperazine tail mimics the binding motif of aripiprazole.[1]

Pathway C: Knoevenagel Condensation (Dye/Imaging)

Condensation with active methylene compounds (e.g., malononitrile) extends the conjugation.[1]

-

Utility: Creates "Push-Pull" fluorophores used as biological probes or photosensitizers for Photodynamic Therapy (PDT).[1]

Divergent Synthesis Diagram

Figure 2: The scaffold acts as a divergence point for three major medicinal chemistry campaigns.[1]

Physicochemical Properties & ADME Considerations

The Ethyl Carbamate group is not merely a protecting group; it is a tunable ADME handle.[1]

-

Lipophilicity (LogP): The ethyl carbamate masks the basic secondary amine of the piperazine.[1] This increases LogP compared to the free amine, enhancing passive diffusion across the blood-brain barrier (BBB) or gastrointestinal membrane.[1]

-

Metabolic Stability: The carbamate is generally stable to plasma esterases but can be slowly hydrolyzed by hepatic amidases, potentially acting as a prodrug to release the free piperazine active metabolite in vivo.[1]

-

Solubility: The piperazine nitrogen at position 4 (attached to furan) remains basic (though delocalized into the furan), allowing for salt formation (e.g., Hydrochloride or Oxalate salts) to formulate injectable drugs.[1]

| Property | Value (Predicted) | Impact on Drug Design |

| Molecular Weight | ~266.29 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[1] |

| LogP | 1.5 – 2.0 | Optimal for oral bioavailability (Lipinski's Rule of 5).[1] |

| H-Bond Acceptors | 5 | Good water solubility potential.[1] |

| Rotatable Bonds | 4 | Low entropic penalty upon binding to protein targets.[1] |

References

-

Synthesis of Furan-Piperazine Hybrids

-

Bromination of Furfural (Precursor Synthesis)

-

Piperazine as a Privileged Scaffold

-

Furan in Medicinal Chemistry

Sources

- 1. 5-Morpholin-4-yl-2-furaldehyde | C9H11NO3 | CID 602308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. scispace.com [scispace.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 8. ijabbr.com [ijabbr.com]

The Convergence of Scaffolds: A Technical Guide to Piperazine-Furan Hybrids in Pharmaceutical Research

Introduction: The Power of Hybridization in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the strategy of molecular hybridization—the deliberate fusion of two or more pharmacophores—has emerged as a powerful paradigm for the rational design of novel therapeutic agents. This approach often yields compounds with enhanced biological activity, improved selectivity, and more favorable pharmacokinetic profiles compared to their individual components.[1] Among the vast array of heterocyclic scaffolds employed in drug discovery, the combination of piperazine and furan moieties has garnered significant attention, giving rise to a versatile class of hybrid molecules with broad therapeutic potential.

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in numerous clinically approved drugs.[2] Its prevalence stems from its unique physicochemical properties, including its ability to modulate aqueous solubility, its conformational flexibility which allows for optimal binding to biological targets, and its capacity to serve as a versatile linker connecting different pharmacophoric units.[3] The basic nature of the piperazine nitrogens allows for salt formation, often improving the bioavailability of drug candidates.[4]

Complementing the piperazine core, the furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another privileged scaffold in medicinal chemistry.[5] Found in a variety of natural products and synthetic compounds, the furan moiety can engage in various non-covalent interactions with biological macromolecules and can act as a bioisosteric replacement for other aromatic systems.[6] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6]

The strategic amalgamation of the piperazine and furan scaffolds into a single molecular entity creates a synergistic effect, unlocking new avenues for therapeutic intervention across a range of diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of piperazine-furan hybrid scaffolds, offering valuable insights for researchers and professionals engaged in the field of drug development.

Synthetic Strategies for Piperazine-Furan Hybrid Scaffolds

The synthesis of piperazine-furan hybrids typically involves multi-step reaction sequences that allow for the controlled introduction of various substituents on both the piperazine and furan rings. This modularity is crucial for fine-tuning the biological activity of the final compounds. A common and effective approach involves the use of piperazine as a central linker to connect a furan-containing moiety with another bioactive scaffold.

General Synthetic Workflow

A representative synthetic workflow for constructing piperazine-furan hybrids often follows the logical progression outlined below. This diagram illustrates a common strategy where a furan derivative is first linked to piperazine, followed by the introduction of a second pharmacophore.

Caption: General synthetic workflow for piperazine-furan hybrids.

Experimental Protocol: Synthesis of Rhein–Piperazine–Furanone Hybrids

The following protocol, adapted from the synthesis of rhein–piperazine–furanone hybrids, exemplifies a practical application of the general workflow.[7] This multi-step synthesis involves the preparation of key intermediates followed by their coupling to yield the final hybrid molecules.

Step 1: Synthesis of Halofuranones (Intermediate 4-1)

-

To a solution of mucochloric or mucobromic acid in an appropriate alcohol (e.g., methanol), add a catalytic amount of sulfuric acid.

-

Reflux the reaction mixture, using a Dean-Stark trap to remove water.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization to obtain the desired halofuranone.

Step 2: Synthesis of the Piperazine-Furanone Intermediate (Intermediate 4)

-

Dissolve the synthesized halofuranone in a suitable solvent, such as dichloromethane.

-

Add piperazine to the solution and stir the reaction mixture at room temperature.

-

Monitor the N-alkylation reaction by TLC.

-

Once the reaction is complete, wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the piperazine-furanone intermediate.

Step 3: Synthesis of the Final Rhein–Piperazine–Furanone Hybrids (Compounds 5a-j)

-

Prepare the acid chloride of rhein or diacerein by reacting it with oxalyl chloride in dichloromethane.

-

In a separate flask, dissolve the piperazine-furanone intermediate in dichloromethane.

-

Slowly add the freshly prepared acid chloride solution dropwise to the solution of the piperazine-furanone intermediate over approximately 40 minutes.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate to obtain the crude product.

-

Purify the final hybrid compound by column chromatography on silica gel.

Therapeutic Applications of Piperazine-Furan Hybrid Scaffolds

The unique structural features of piperazine-furan hybrids have led to their exploration in various therapeutic areas, with the most significant advances being made in oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Activity

A substantial body of research has focused on the development of piperazine-furan hybrids as potent anticancer agents.[7][8][9] These compounds often exhibit cytotoxicity against a range of cancer cell lines, and their mechanism of action frequently involves the induction of apoptosis.

Rhein–Piperazine–Furanone Hybrids:

Novel rhein–piperazine–furanone hybrids have been synthesized and evaluated for their cytotoxic activity against human lung cancer cells (A549).[7] The results demonstrated that these hybrids were significantly more potent than the parent compound, rhein.[7][10] For instance, hybrid 5e (with a methoxy-containing furanone) exhibited an IC50 value of 5.74 μM against A549 cells, making it approximately 46-fold more toxic than rhein.[7] Importantly, this hybrid also showed good selectivity, being less toxic to normal human lung fibroblast cells (WI-38).[10]

Artemisinin-Piperazine-Furan Hybrids:

In another study, hybrids of artemisinin, a well-known antimalarial drug with anticancer properties, were synthesized by linking it to a furan ether moiety via a piperazine linker.[8][11] These compounds displayed pronounced growth-inhibiting effects on hepatocarcinoma cell lines.[11] The hybrid 5a showed excellent cytotoxic activity against human hepatocarcinoma cells (SMMC-7721) with an IC50 of 0.26 μM.[11]

Mechanism of Action in Cancer:

The anticancer mechanism of piperazine-furan hybrids often involves the induction of apoptosis, a form of programmed cell death.[7] Flow cytometric analysis of cells treated with these hybrids has shown a concentration-dependent increase in apoptotic cells.[7] Some piperazine derivatives have been shown to induce both intrinsic and extrinsic apoptotic pathways.[12] The intrinsic pathway is triggered by mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3/7.[12] The extrinsic pathway can be activated via the suppression of NF-κB translocation, leading to the activation of caspase-8.[12]

Caption: Proposed apoptotic pathways induced by piperazine-furan hybrids.

Quantitative Anticancer Activity Data:

| Hybrid Compound | Cancer Cell Line | IC50 (μM) | Reference |

| Rhein-piperazine-furanone 5e | A549 (Lung) | 5.74 | [7] |

| Rhein-piperazine-furanone 5e | H460 (Lung) | 4.35 | [10] |

| Artemisinin-piperazine-furan 5a | SMMC-7721 (Hepatocarcinoma) | 0.26 | [11] |

Neurodegenerative Diseases

The development of effective treatments for neurodegenerative disorders like Alzheimer's disease (AD) represents a significant challenge in modern medicine.[13] The multifaceted nature of these diseases, which often involves protein aggregation, oxidative stress, and neuroinflammation, has spurred the development of multi-target-directed ligands.[2][6] Piperazine-furan hybrids have emerged as a promising scaffold in this area, particularly as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of AD.[14][15]

Novel piperazine-based compounds have been designed to target both Aβ and tau protein aggregation.[16] These compounds have demonstrated a dose-dependent ability to inhibit the formation of Aβ fibrils and to disaggregate pre-formed aggregates.[2] In cellular models, these compounds have shown significant neuroprotective properties against Aβ-induced toxicity.[2][12] Furthermore, some piperazine derivatives have been found to restore long-term potentiation in hippocampal slices from mouse models of AD, suggesting a potential to improve synaptic function and memory.[13]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents.[17] Piperazine and furan derivatives have independently been shown to possess significant antimicrobial properties.[14][18] Their hybridization offers a promising strategy to develop novel anti-infective agents.

While research specifically on piperazine-furan hybrids as antimicrobials is still emerging, studies on related structures provide a strong rationale for their development. For instance, piperazine derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[14][18] In one study, piperazine hybridized coumarin indolylcyanoenones were developed as antibacterial agents, with one derivative showing a potent minimum inhibitory concentration (MIC) of 1 μg/mL against Pseudomonas aeruginosa.[3] Another study on flavone-piperazine derivatives identified compounds with potent antimicrobial activity, with MIC values as low as 10 μg/mL against various bacterial and fungal strains.[19]

Reported MIC Values for Piperazine-Containing Antimicrobials:

| Compound Class | Microorganism | MIC (μg/mL) | Reference |

| Piperazine-coumarin-indole hybrid | Pseudomonas aeruginosa | 1 | [3] |

| Flavone-piperazine derivative | Various bacteria/fungi | 10 | [19] |

Structure-Activity Relationships (SAR)

The systematic modification of the piperazine-furan scaffold has allowed for the elucidation of key structure-activity relationships (SAR), providing valuable guidance for the design of more potent and selective compounds.

In the context of anticancer rhein–piperazine–furanone hybrids, it was observed that the nature of the substituent on the furanone ring significantly influences cytotoxicity.[7] Specifically, the introduction of a methoxy group on the furanone moiety (as in hybrids 5e and 5h ) led to a marked increase in both cytotoxicity and selectivity against A549 lung cancer cells.[7][10] This suggests that small, electron-donating groups at this position are favorable for anticancer activity.

For antimicrobial piperazine derivatives, the incorporation of electron-withdrawing groups such as chloro, bromo, or nitro groups on aromatic rings attached to the piperazine core has been shown to enhance antibacterial activity.[17] Conversely, the presence of electron-donating groups often leads to a decrease in potency.[17]

Future Perspectives and Conclusion

The exploration of piperazine-furan hybrid scaffolds in pharmaceutical research is a rapidly evolving field with immense potential. The modularity of their synthesis allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research will likely focus on several key areas:

-

Expansion of Therapeutic Applications: While significant progress has been made in the anticancer and neuroprotective domains, the potential of these hybrids as anti-inflammatory, antiviral, and antiparasitic agents remains largely untapped.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for their rational optimization and clinical translation.

-

Pharmacokinetic Profiling: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are necessary to ensure their suitability for in vivo applications.

-

Integration of Computational Approaches: The use of in silico methods, such as molecular docking and machine learning, can accelerate the discovery and refinement of novel piperazine-furan hybrids with desired biological activities.[20]

References

-

He, Y., Zhang, S. S., Wei, M. X., Li, X. Q., Zhang, M. W., Yang, P. W., & Yang, J. H. (2024). Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. RSC Medicinal Chemistry, 15(4), 863-871. [Link]

-

Al-Ghorbani, M., Gouda, M. A., Baashen, M., Alharbi, O., Almalki, F. A., & Ranganatha, L. V. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Chemistry of Heterocyclic Compounds, 58(1), 1-18. [Link]

-

He, Y., Zhang, S. S., Wei, M. X., Li, X. Q., Zhang, M. W., Yang, P. W., & Yang, J. H. (2024). Design, synthesis and biological evaluation of rhein-piperazine-furanone hybrids as potential anticancer agents. RSC medicinal chemistry, 15(4), 863–871. [Link]

-

Guleria, M., Malhan, A., Teli, G., & Jain, S. K. (2023). Benzofuran and Piperazine hybrids as Amyloid-beta inhibitors. ResearchGate. [Link]

-

Wei, M. X., Yu, J. Y., Liu, X. X., Li, X. Q., Zhang, M. W., Yang, P. W., & Yang, J. H. (2021). Synthesis of artemisinin-piperazine-furan ether hybrids and evaluation of in vitro cytotoxic activity. European journal of medicinal chemistry, 215, 113295. [Link]

-

Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Link]

-

Armstrong, C., Luo, D., Gretzinger, A., Pandey, D., Lipchik, A., Todi, S. V., & Dutta, A. K. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS chemical neuroscience, 15(21), 3901–3914. [Link]

-

Wei, M. X., Yu, J. Y., Liu, X. X., Li, X. Q., Zhang, M. W., Yang, P. W., & Yang, J. H. (2021). Synthesis of artemisinin-piperazine-furan ether hybrids and evaluation of in vitro cytotoxic activity. ResearchGate. [Link]

-

Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. [Link]

-

Tomar, V., Bhattacharjee, G., Kamal, A., & Arora, S. K. (2010). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 2(4), 236-249. [Link]

-

Singh, S., Kumar, R., Tripathi, S., Salahuddin, & Mazumder, A. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical biology & drug design, 105(3), e70077. [Link]

-

Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 941-948. [Link]

-

Wei, M. X., Yu, J. Y., Liu, X. X., Li, X. Q., Zhang, M. W., Yang, P. W., & Yang, J. H. (2021). Synthesis of artemisinin-piperazine-furan ether hybrids and evaluation of in vitro cytotoxic activity. European Journal of Medicinal Chemistry, 215, 113295. [Link]

-

Al-Ostath, A., Al-Dhfyan, A., & Al-Samhari, M. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. [Link]

-

Armstrong, C., Luo, D., Gretzinger, A., Pandey, D., Lipchik, A., Todi, S. V., & Dutta, A. K. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS chemical neuroscience, 15(21), 3901–3914. [Link]

-

Singh, P., Kumar, A., & Kumar, A. (2012). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Bioorganic & medicinal chemistry letters, 22(23), 7149–7153. [Link]

-

Kumar, A., Kumar, A., & Singh, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2), 1-13. [Link]

-

Popugaeva, E., Chernyuk, D., Zhang, H., Postnikova, T. Y., Pats, K., Fedorova, E., ... & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in neuroscience, 13, 115. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2023). Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. Pharmaceuticals, 16(5), 735. [Link]

-

Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current pharmaceutical design, 26(28), 3376–3388. [Link]

-

Singh, S., Kumar, R., Tripathi, S., Salahuddin, & Mazumder, A. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal chemistry (Shariqah (United Arab Emirates)), 20(8), 753–780. [Link]

-

Sharma, A., Kumar, A., & Singh, P. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(18), 6599. [Link]

-

Popugaeva, E., Chernyuk, D., Zhang, H., Postnikova, T. Y., Pats, K., Fedorova, E., ... & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience, 13, 115. [Link]

-

Singh, S., Kumar, R., Tripathi, S., Salahuddin, & Mazumder, A. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Pakistan journal of pharmaceutical sciences, 29(2), 523–529. [Link]

-

Al-Ostath, A., Al-Dhfyan, A., & Al-Samhari, M. (2022). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 38(4), 819-826. [Link]

-

Verma, A., Waiker, D. K., Singh, N., Singh, A., Saraf, P., Bhardwaj, B., ... & Shrivastava, S. K. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS chemical neuroscience, 14(12), 2269–2291. [Link]

-

Guleria, M., Malhan, A., Teli, G., & Jain, S. K. (2023). Benzofuran and Piperazine hybrids as Amyloid-beta inhibitors. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of artemisinin-piperazine-furan ether hybrids and evaluation of in vitro cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. impressions.manipal.edu [impressions.manipal.edu]

- 12. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of novel artemisone–piperazine–tetronamide hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00750E [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Reaction conditions for Knoevenagel condensation with furan aldehydes

Application Note: High-Efficiency Knoevenagel Condensation of Furan Aldehydes

Executive Summary & Scientific Rationale

The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction, pivotal in transforming bio-based furan aldehydes—specifically furfural and 5-hydroxymethylfurfural (5-HMF) —into high-value pharmaceutical intermediates, biofuels, and functional polymers.

Unlike simple aromatic aldehydes, furan derivatives possess high reactivity due to the electron-rich heteroaromatic ring, making them susceptible to side reactions like polymerization (humin formation) and ring opening under harsh conditions. This guide provides optimized protocols ranging from traditional benchtop synthesis to sustainable, solvent-free mechanochemistry, ensuring high yields (>90%) and purity while mitigating furan degradation.

Core Mechanism:

The reaction involves the nucleophilic addition of an active methylene compound (e.g., malononitrile, diethyl malonate) to the furan aldehyde carbonyl, followed by base-induced dehydration to yield an

Critical Reaction Parameters

To ensure reproducibility and suppress side reactions, the following parameters must be strictly controlled:

| Parameter | Recommendation | Scientific Rationale |

| Catalyst Basicity | Weak Bases (pKa 10–11) | Strong bases (e.g., NaOH, KOH) trigger the Cannizzaro reaction and furan ring opening. Preferred: Piperidine, Ammonium Acetate, or Chitosan. |

| Solvent System | Ethanol or Solvent-Free | Polar protic solvents stabilize the zwitterionic intermediates. Solvent-free conditions (mechanochemistry) maximize atom economy and reaction rate. |

| Stoichiometry | 1:1 to 1:1.1 (Aldehyde:Methylene) | Slight excess of the active methylene drives the equilibrium. Large excess is unnecessary and complicates purification. |

| Temperature | RT to 80°C | High temperatures (>100°C) accelerate humin formation, especially with 5-HMF. Microwave irradiation allows high temps for short bursts (seconds) without degradation. |

Mechanistic Pathway

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical dehydration step which drives the equilibrium.

Figure 1: Step-wise mechanism of the Knoevenagel condensation. The weak base generates a carbanion which attacks the aldehyde. Subsequent dehydration yields the conjugated product.[1][2]

Experimental Protocols

Protocol A: Standard Benchtop Synthesis (High Purity)

Best for: Initial screening, gram-scale synthesis, and sensitive substrates.

Reagents:

-

Furfural or 5-HMF (1.0 equiv)

-

Malononitrile or Diethyl Malonate (1.1 equiv)

-

Piperidine (0.1 equiv, Catalyst)

-

Ethanol (Solvent, 5 mL/mmol)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the furan aldehyde (e.g., 5.2 mmol) and active methylene compound in Ethanol.

-

Catalysis: Add Piperidine dropwise while stirring. Note: A mild exotherm may occur.

-

Reaction: Stir at Room Temperature (25°C) .

-

Monitoring: Check TLC (Ethyl Acetate:Hexane 1:5) every 10 mins. Reaction is typically complete in 15–30 mins for malononitrile; 2–4 hours for diethyl malonate.

-

-

Workup:

-

Solid Products: If product precipitates, filter and wash with cold ethanol.

-

Liquid Products: Evaporate solvent under reduced pressure.[3] Recrystallize from EtOH/Hexane if necessary.

-

Protocol B: Green Mechanochemical Synthesis (Solvent-Free)

Best for: Sustainable chemistry, avoiding volatile organic compounds (VOCs), and rapid synthesis.

Reagents:

-

Furan Aldehyde (1.0 equiv)

-

Active Methylene (1.0 equiv)

-

Chitosan (10 wt% relative to aldehyde) or Ammonium Acetate (0.1 equiv)

Procedure:

-

Combine: Place the aldehyde and methylene compound in a mortar or ball-mill jar.

-

Catalyst Addition: Add the solid catalyst (Chitosan or NH₄OAc).

-

Grinding: Grind the mixture vigorously with a pestle or ball mill for 5–10 minutes .

-

Observation: The mixture will likely liquefy briefly (eutectic formation) and then solidify as the product forms and water is released.

-

-

Isolation: Wash the solid mass with water (to remove NH₄OAc) or hot ethanol (to filter off heterogeneous Chitosan).

-

Drying: Dry the product in a vacuum oven at 50°C.

Protocol C: Microwave-Assisted Synthesis

Best for: High-throughput screening and difficult substrates (e.g., sterically hindered methylenes).

Procedure:

-

Mix Aldehyde (1 mmol), Active Methylene (1 mmol), and NH₄OAc (0.1 mmol) in a microwave vial.

-

Add 0.5 mL Ethanol (optional, for homogenization).

-

Irradiate at 160–320 W for 30–60 seconds . Target temp: 80°C.

-

Cool to RT. Add water to precipitate the product. Filter and dry.[4]

Experimental Workflow & Decision Matrix

Figure 2: Decision matrix for selecting the optimal synthesis protocol based on research goals.

Data Summary: Method Comparison

| Method | Catalyst | Conditions | Time | Yield (%) | E-Factor |

| Solution Phase | Piperidine | Ethanol, RT | 15–30 min | 86–96% | Moderate |

| Mechanochemical | Chitosan | Solvent-Free, Grinding | 5–10 min | 85–92% | Low (Best) |

| Microwave | NH₄OAc | Solvent-Free/EtOH, 80°C | 30–60 sec | 88–99% | Low |

| Aqueous | Ni(NO₃)₂ | Water, RT | 15–60 min | 85–95% | Low |

Data aggregated from comparative studies on furfural-malononitrile condensation [1, 2, 5].

Troubleshooting & Optimization

-

Humin Formation (Darkening of Reaction):

-

Cause: Polymerization of furan ring, often triggered by high acid concentrations or excessive heat.

-

Solution: Maintain pH > 7 (weakly basic). If using 5-HMF, avoid temperatures >100°C for prolonged periods. Use antioxidant additives if necessary.

-

-

Incomplete Conversion:

-

Cause: Equilibrium limitation due to water accumulation.

-

Solution: For less reactive methylenes (e.g., diethyl malonate), use a Dean-Stark trap (azeotropic distillation) or add molecular sieves to remove water.

-

-

Cannizzaro Side Reaction:

-

Cause: Use of strong bases (NaOH, KOH).

-

Solution: Switch to secondary amines (piperidine) or heterogeneous catalysts (hydrotalcites, chitosan).

-

References

-

ACS Omega (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions.Link

-

BenchChem (2025). An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malonate.Link

-

RSC Advances (2025). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan.Link

-

OAText (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds.Link

-

IJCPS (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media.Link

Sources

Application Note: Strategic Solvent Selection for Reactions Involving Piperazine-1-carboxylate Derivatives

Introduction: The Pivotal Role of the Solvent

Piperazine-1-carboxylate derivatives are foundational scaffolds in modern medicinal chemistry.[1][2] Their prevalence stems from the rigid, six-membered heterocyclic ring which offers a predictable three-dimensional structure, while the two nitrogen atoms provide versatile handles for synthetic modification.[3] The carboxylate protecting group, most commonly a tert-butoxycarbonyl (Boc) group, allows for selective functionalization at the second nitrogen, a critical step in the synthesis of countless pharmaceutical agents.[3]

However, the success of any synthetic transformation involving these valuable building blocks is profoundly influenced by the choice of solvent. The solvent is not a passive medium but an active participant that governs the solubility of reactants, modulates the stability of intermediates and transition states, and can dictate reaction rates and even mechanistic pathways. An ill-suited solvent can result in diminished yields, sluggish conversions, or the formation of complex side products that complicate purification.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a framework for rational solvent selection based on mechanistic principles and offers field-proven protocols for key reactions involving piperazine-1-carboxylate derivatives.

Core Principles: A Mechanistic View of Solvent Selection

A rational approach to solvent selection is paramount. Understanding the interplay between the solvent's properties and the reaction mechanism allows for the proactive optimization of reaction conditions.

Polarity, Proticity, and Reactivity

Solvents are broadly classified based on their polarity (dielectric constant) and their ability to donate hydrogen bonds (proticity).

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They excel at solvating both cations and anions, making them suitable for reactions involving charged intermediates.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have high polarity but lack acidic protons. They effectively solvate cations but leave anions relatively "naked" and more nucleophilic. This characteristic makes them ideal for SN2 reactions.[3]

-

Nonpolar Aprotic Solvents (e.g., Toluene, Hexane, Dichloromethane): With low dielectric constants, these solvents are poor at solvating charged species and are often employed when reactants are nonpolar or to minimize polarity-driven side reactions.

The diagram below illustrates the logical flow for selecting a solvent based on the reaction type.

Caption: Decision tree for solvent selection based on reaction type.

Practical Guidance & Protocols

N-Alkylation and N-Arylation

These reactions, fundamental for introducing diversity, typically proceed via SN2 or SNAr mechanisms. The primary goal is to enhance the nucleophilicity of the unprotected secondary amine on the piperazine ring.

Solvent Recommendation: Polar aprotic solvents are the preferred choice as they solvate the cation of the base (e.g., K⁺) while leaving the amine nucleophile highly reactive.

| Reaction Type | Recommended Solvents | Rationale | Common Bases |

| N-Alkylation (SN2) | DMF, Acetonitrile (MeCN) | Maximizes amine nucleophilicity.[3] | K₂CO₃, Cs₂CO₃, DIPEA[4] |

| N-Arylation (SNAr) | DMF, DMSO, Dioxane | High boiling points accommodate the elevated temperatures often required. | K₂CO₃, NaH, t-BuOK |

Protocol: N-Alkylation of 1-Boc-piperazine

-

Setup: To a round-bottom flask, add 1-Boc-piperazine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous Dimethylformamide (DMF).

-

Reagent Addition: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours under a nitrogen atmosphere.

-

Monitoring: Track reaction progress via TLC or LC-MS.

-

Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry. The solvent must be inert to the highly reactive coupling agents and provide good solubility for all components.

Solvent Recommendation: Nonpolar aprotic solvents are generally favored.

| Coupling Reagent Type | Recommended Solvents | Rationale |

| Carbodiimides (EDC) | Dichloromethane (DCM) | Inert, good solubility, easy to remove. |

| Urnonium/Guanidinium (HATU, HBTU) | DCM, DMF | DMF can be used for less soluble substrates, but may cause side reactions. |

| Phosphonium (PyBOP) | DCM, Acetonitrile (MeCN) | MeCN offers a greener alternative with good performance.[5] |

Protocol: HATU-Mediated Amide Coupling

-

Activation: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous Dichloromethane (DCM). Stir for 15 minutes at room temperature.

-

Amine Addition: Add a solution of 1-Boc-piperazine (1.05 eq) in DCM to the activated mixture.

-

Reaction: Stir at room temperature for 2-6 hours.

-

Monitoring: Check for completion using TLC or LC-MS.

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify as needed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate

Welcome to the dedicated technical support guide for the synthesis of Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, with a specific focus on optimizing the yield of the critical Vilsmeier-Haack formylation step. Our goal is to provide not just protocols, but a foundational understanding of the reaction's intricacies to empower you to troubleshoot effectively.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of the target compound is typically achieved in two conceptual stages. First, the formation of the precursor, Ethyl 4-(2-furyl)piperazine-1-carboxylate, and second, the electrophilic formylation of the furan ring at the C5 position. It is this second stage, the Vilsmeier-Haack reaction, that is most frequently the source of yield-related issues.

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[1] It involves the use of a "Vilsmeier reagent," an electrophilic chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] The electron-rich furan ring of the precursor attacks this electrophile, leading to the desired aldehyde after an aqueous workup.[3]

Caption: Overall synthetic route to the target compound.

Section 2: Troubleshooting Guide for the Vilsmeier-Haack Formylation Step

This section addresses the most common problems encountered during the formylation reaction in a direct question-and-answer format.

Q1: My reaction shows a low conversion rate, with a significant amount of starting material remaining. What are the likely causes?

A1: Low conversion is typically rooted in three areas: the quality and quantity of your reagents, or insufficient activation energy.

-

Insufficient Reagent: The Vilsmeier reagent is a relatively weak electrophile.[4][5] Ensure you are using a sufficient molar excess. A common starting point is 1.5 equivalents of the POCl₃/DMF reagent relative to your furan substrate.[6] Incomplete reactions are often resolved by increasing the equivalents of the Vilsmeier reagent.

-

Reagent Quality & Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture.

-

POCl₃: Use a fresh bottle or a recently opened one. POCl₃ can hydrolyze over time to phosphoric acid and HCl, which will not form the active reagent.

-

DMF: Use anhydrous DMF. The presence of water will quench the Vilsmeier reagent as it forms.[4]

-

-

Reaction Temperature: While the initial formation of the Vilsmeier reagent must be done at low temperatures (0 °C) to control the exotherm, the subsequent formylation step may require heat.[4][6] If you are running the reaction at room temperature and seeing low conversion, a moderate increase to 40-60 °C may be necessary to overcome the activation barrier. Monitor progress by TLC to avoid decomposition at higher temperatures.[6]

Q2: The reaction mixture turned dark brown or black, and my crude product is a complex mixture. What causes this decomposition?

A2: Dark coloration is a strong indicator of decomposition, most commonly polymerization or degradation of the furan ring.

-

Furan Ring Instability: Furan and its derivatives are notoriously unstable under strongly acidic conditions, which can lead to ring-opening and subsequent polymerization.[7][8][9] This is the most significant challenge in this synthesis.

-

Causality: The Vilsmeier-Haack reaction operates under acidic conditions. Protonation of the furan ring can initiate irreversible degradation pathways.[10][11]

-

Solution: Meticulous temperature control is paramount. Do not allow the reaction temperature to exceed the optimal range determined by small-scale trials. Minimize the reaction time; once TLC indicates consumption of the starting material, proceed immediately to the workup to avoid prolonged exposure of the product to the harsh conditions.[9]

-

-

Excessive Reagent or Temperature: Using a large excess of POCl₃ or allowing the reaction to get too hot can accelerate decomposition pathways.[4] An optimal temperature is often found in the 70-80°C range for less reactive substrates, but for an activated furan like this, it may be lower.[4] If decomposition is observed, reduce the reaction temperature.

Q3: I'm observing multiple product spots on my TLC. What are the likely side products?

A3: Besides decomposition products, the most common side product is a result of diformylation.

-

Diformylation: Although the first formylation occurs at the most electron-rich and sterically accessible C5 position, a second formylation can occur under forcing conditions (high temperature, long reaction time, large excess of reagent) at other positions on the furan ring, leading to di-aldehyde byproducts.

-

Regioselectivity: The piperazine substituent strongly directs the electrophilic substitution to the C5 position of the furan ring. Therefore, other regioisomers are generally not formed in significant amounts unless the C5 position is blocked.

-

Mitigation: To avoid diformylation, use the minimum amount of Vilsmeier reagent and the lowest temperature necessary to drive the reaction to completion.

Q4: My isolated yield after column chromatography is significantly lower than what the crude NMR suggested. Where am I losing my product?

A4: Product loss during purification is common and often due to the acidic nature of standard silica gel.

-

On-Column Decomposition: The aldehyde product, still containing a furan ring, can be sensitive to the acidic surface of silica gel, leading to streaking on the column and decomposition.[9]

-

Troubleshooting Steps:

-

Neutralize Silica: Consider using deactivated (neutral) silica or alumina for your column.

-

Buffer the Eluent: Add a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%), to your eluent system (e.g., Hexane/Ethyl Acetate) to neutralize the acidic sites on the silica gel.

-

Alternative Purification: If possible, recrystallization of the crude product may be a better alternative to chromatography for achieving high purity without significant loss.

-

Caption: A logical flowchart for troubleshooting common issues.

Section 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the Vilsmeier-Haack formylation, incorporating best practices to maximize yield and minimize side reactions.

Reagents & Equipment:

-

Ethyl 4-(2-furyl)piperazine-1-carboxylate (1.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) (1.5 equiv)

-

Dichloromethane (DCM, anhydrous, optional co-solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware, oven-dried before use

-

Magnetic stirrer, ice bath

Procedure:

-

Vilsmeier Reagent Preparation:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (approx. 5 mL per 1 g of substrate).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add POCl₃ (1.5 equiv) dropwise to the cooled, stirring DMF. Caution: This addition is exothermic. Maintain the internal temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white solid or viscous liquid indicates the formation of the Vilsmeier reagent.[6]

-

-

Formylation Reaction:

-

Dissolve the Ethyl 4-(2-furyl)piperazine-1-carboxylate substrate (1.0 equiv) in a minimal amount of anhydrous DMF or DCM.

-

Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After addition, allow the reaction to warm to room temperature and then heat to 40-60 °C. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate with 0.5% TEA).

-

-

Work-up and Isolation:

-

Once the starting material is consumed, cool the reaction mixture back down to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding it to a vigorously stirring beaker of crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the pH is basic (~8-9).

-

Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate or DCM) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the resulting crude oil/solid via column chromatography using a silica gel column pre-treated with an eluent containing 0.5-1% triethylamine. Alternatively, attempt recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.

-

Section 4: Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the Vilsmeier-Haack reaction? A: The reaction proceeds in three main stages: 1) Formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. 2) Electrophilic aromatic substitution where the furan ring attacks the Vilsmeier reagent. 3) Hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde.[1][2]

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Q: Why must the reagents be anhydrous? A: The Vilsmeier reagent is extremely reactive towards water. Any moisture present in the reaction flask, solvents, or on the glassware will rapidly hydrolyze the POCl₃ and quench the chloroiminium ion as it forms, effectively preventing the formylation reaction from occurring and drastically reducing the yield.[4][12]

Q: How does the ethyl piperazine-1-carboxylate substituent influence the reaction? A: The piperazine nitrogen atom directly attached to the furan ring is a strong electron-donating group via its lone pair of electrons. This significantly increases the electron density of the furan ring, making it more nucleophilic and thus more reactive towards the electrophilic Vilsmeier reagent. This activation is key to achieving formylation under relatively mild conditions.

Section 5: Data Summary Table

The table below summarizes the impact of key parameters on the reaction outcome. Use it as a guide for optimization.

| Parameter | Range / Condition | Impact on Low Yield | Impact on Decomposition | Recommended Starting Point |

| POCl₃ (equiv) | 1.1 - 3.0 | Too low leads to incomplete reaction. | Too high can increase decomposition. | 1.5 equiv[6] |

| Temperature | 0 °C to 80 °C | Too low may stall the reaction. | Too high causes polymerization/degradation. | 40-60 °C[4][6] |

| Reaction Time | 1 - 24 hours | Too short leads to incomplete reaction. | Too long increases risk of side products. | Monitor by TLC |

| Solvent | DMF, DCM, DCE | Must be anhydrous. | N/A | Anhydrous DMF[1] |

| Workup pH | Acidic vs. Basic | N/A | Acidic quench can degrade the product. | Quench with ice, then NaHCO₃ (pH 8-9) |

References

- BenchChem. (2025). Vilsmeier-Haack Formylation of Dichlorophenyl Furans: Application Notes and Protocols.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.

- Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.

- BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.

- ResearchGate. (n.d.). General scheme of the study of furan stability.

- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran.

- ResearchGate. (2025). Notes - Formylation of Furans.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3.

- BenchChem. (2025). Optimizing reaction conditions for Vilsmeier cyclization in pyridines.

- BenchChem. (2025). Troubleshooting common side reactions in furan synthesis.

- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.

- Scite.ai. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.

- ACS Publications. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scite.ai [scite.ai]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Troubleshooting [chem.rochester.edu]

Overcoming crystallization challenges for Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate

The following technical guide addresses the crystallization and purification challenges associated with Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate (CAS: 1175653-32-3).

This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and R&D scientists encountering "oiling out," low yields, or stability issues.

Subject: this compound Ticket Priority: High (Process Bottleneck)

Molecular Profile & Risk Assessment

Before attempting crystallization, you must understand why this molecule resists lattice formation.

| Feature | Structural Component | Crystallization Risk |

| Reactive Handle | 5-Formyl group (Aldehyde) | High. Prone to autoxidation to carboxylic acid (creates impurities that inhibit crystal growth) or Cannizzaro disproportionation. |

| Conformational | Piperazine Ring | Medium. The chair/boat conformer equilibrium can lead to polymorphism or slow nucleation rates. |

| Solubility | Ethyl Carbamate | Medium. Increases solubility in common organic solvents (EtOAc, DCM), making "crashing out" difficult without an antisolvent. |

| Stability | Furan Ring | High. Acid sensitive. Avoid strong acidic conditions which can cause ring-opening polymerization (darkening/tarring). |

Troubleshooting Workflow: The "Oiling Out" Crisis

User Issue: "I cooled the reaction mixture, but instead of crystals, a yellow/brown oil separated at the bottom."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The oil is a solute-rich liquid phase.[1] It occurs because the metastable limit for oiling was reached before the metastable limit for nucleation.

Decision Tree: Resolving Oiling Out

The following diagram outlines the logical steps to convert an oiled-out batch into a crystalline solid.

Caption: Logical workflow for diagnosing and resolving LLPS (oiling out) phenomena.

Validated Protocols

Protocol A: The "Dual-Solvent Displacement" (Standard Crystallization)

Use this when purity is >90% but the solid won't precipitate.

Theory: The ethyl carbamate and furan moieties make this molecule soluble in moderate polar solvents (Ethyl Acetate, IPA) but insoluble in non-polar alkanes.

-

Dissolution: Dissolve the crude oil in the minimum amount of Ethyl Acetate (EtOAc) at 50°C.

-

Antisolvent Addition: Add n-Heptane dropwise to the hot solution until a faint, persistent cloudiness appears (the "cloud point").

-

Back-off: Add 2-3 drops of EtOAc to clear the solution.

-

Seeding (Critical): Add a micro-spatula tip of pure seed crystal.

-

If you lack seeds: Scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.

-

-

Aging: Turn off the heat. Allow the vessel to cool to room temperature undisturbed (no stirring) for 2 hours.

-

Harvest: Filter the resulting off-white needles and wash with cold 1:4 EtOAc:Heptane.

Protocol B: The Bisulfite Purification (Chemical Rescue)

Use this when the material is an impure dark oil/tar (Purity <80%).

Theory: The 5-formyl (aldehyde) group reacts reversibly with Sodium Bisulfite to form a water-soluble sulfonate adduct. Impurities (non-aldehydes) remain in the organic layer. This is a specific chemical purification for this molecule.

Steps:

-

Adduct Formation: Dissolve crude oil in 2 volumes of Ethyl Acetate. Add 3 volumes of saturated aqueous Sodium Bisulfite (NaHSO₃) . Stir vigorously for 2 hours.

-

Separation: The product is now in the aqueous layer (as the bisulfite adduct). Separate the layers. Discard the organic layer (contains non-aldehyde impurities).

-

Washing: Wash the aqueous layer once with fresh Ethyl Acetate to remove entrained oils.

-

Regeneration:

-

Cool the aqueous layer to 5°C.

-

Slowly basify to pH 9-10 using Sodium Carbonate (Na₂CO₃) solution. Note: Do not use strong acid/base to avoid furan degradation.

-

The product will precipitate as the free aldehyde regenerates.

-

-

Extraction/Crystallization: Extract the regenerated solid into Ethyl Acetate, dry over MgSO₄, and proceed to Protocol A .

Frequently Asked Questions (FAQs)

Q1: My product turned from pale yellow to dark brown overnight. What happened? A: You are seeing oxidative degradation .

-

Cause: The furan ring is electron-rich and the formyl group is autoxidizable. Exposure to air converts the aldehyde to the carboxylic acid, and trace acids can trigger furan polymerization (darkening).

-

Fix: Always store the solid under Nitrogen or Argon at -20°C. During crystallization, add a pinch of BHT (butylated hydroxytoluene) as a radical scavenger if the problem persists.

Q2: I see crystals, but they turn into a gum when I filter them. A: You likely have a solvate collapse or a low melting point eutectic.

-

Fix: Your filtration vacuum is cooling the solvent too fast, or the solvent is dissolving the crystal surface.

-

Action: Use cold solvent (-10°C) for the wash. Do not pull air through the cake for extended periods; switch to an inert gas press-filter if possible.

Q3: Can I use alcohols (Methanol/Ethanol) for crystallization? A: Proceed with caution.

-

Risk: Aldehydes can form hemiacetals or acetals in alcohols, especially if trace acid is present. This creates a new impurity profile.

-

Recommendation: Stick to non-nucleophilic solvents like Ethyl Acetate/Heptane or Toluene/Hexane unless you have confirmed stability in alcohols via NMR.

Q4: The NMR shows the aldehyde proton is missing, but the mass spec is correct. A: This is often a hydration artifact.

-

Explanation: Highly electron-deficient aldehydes (like those on furan rings) can form stable gem-diols (hydrates) in the presence of water (from wet solvents or deuterated solvents).

-

Verification: Run the NMR in anhydrous DMSO-d6 or CDCl3 to see the distinct aldehyde peak (~9.5-10 ppm).

Summary Data Table

| Parameter | Specification/Recommendation |

| Primary Solvent | Ethyl Acetate (EtOAc) or Toluene |

| Antisolvent | n-Heptane or Hexane |

| Forbidden Solvents | Acetone (Aldol condensation risk), Acidic water (Polymerization) |

| Melting Point Target | Expect range: 85°C - 95°C (Estimate based on analogs) |

| Storage | -20°C, Inert Atmosphere, Dark |

| Critical Impurity | 5-Carboxy-2-furyl analog (Oxidation product) |

References

- General Crystallization Principles: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.

-

Furan Stability: Keegstra, M. A. (2017). "Furan and Its Derivatives."[2][3][4][5][6] Kirk-Othmer Encyclopedia of Chemical Technology. Link

- Bisulfite Purification Method: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Oiling Out Troubleshooting: Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. Link

-

Piperazine Conformational Analysis: Wlodarczyk-Piekarska, A., et al. (2019). "Structural and conformational analysis of piperazine derivatives." Journal of Molecular Structure. Link

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

Validation & Comparative

Mass spectrometry fragmentation patterns of furan-piperazine carboxylates

Technical Guide: Mass Spectrometry Fragmentation of Furan-Piperazine Carboxylates

Executive Summary This guide provides a comparative technical analysis of the mass spectrometry (MS) fragmentation patterns of furan-piperazine carboxylates (specifically N-furoyl piperazine derivatives). These scaffolds are critical pharmacophores in drug development (e.g., antimicrobial agents, antihypertensives like prazosin analogs) and emerging designer drugs (New Psychoactive Substances).

Distinguishing the furan moiety (oxygen heterocycle) from its structural analogs—such as indole (nitrogen heterocycle) or phenyl (carbocycle)—is a frequent analytical challenge. This guide compares the ionization behaviors of these scaffolds, details specific fragmentation mechanisms (e.g., the diagnostic loss of carbon monoxide), and provides validated experimental protocols for structural elucidation.

Part 1: Comparative Analysis of Scaffolds & Ionization

To identify a furan-piperazine carboxylate, analysts must differentiate it from isosteric alternatives. The table below contrasts the furan core with its common drug development alternatives under Electrospray Ionization (ESI) and Electron Ionization (EI).

Table 1: Comparative Fragmentation Behavior (Furan vs. Indole vs. Phenyl)

| Feature | Furan-Piperazine (Target) | Indole-Piperazine (Alternative) | Phenyl-Piperazine (Alternative) |

| Core Stability | Low: Furan ring is prone to opening. | High: Bicyclic system is robust. | Very High: Benzene ring is stable. |

| Diagnostic Neutral Loss | -28 Da (CO): Highly specific to furan/oxygen heterocycles. | -27 Da (HCN): Characteristic of nitrogen heterocycles. | -42 Da (C₂H₂O/N): Rare; usually retains ring integrity. |

| Key Low-Mass Ion | m/z 95 (Furoyl cation, | m/z 144 (Indole-3-carbonyl cation) | m/z 105 (Benzoyl cation) |

| Secondary Fragment | m/z 67 (Furan cation, | m/z 117 (Indole cation) | m/z 77 (Phenyl cation) |

| ESI Sensitivity | Moderate (Oxygen is less basic than Nitrogen). | High (Indole Nitrogen enhances protonation). | Moderate/Low (Depends on piperazine N). |

Expert Insight: The presence of the m/z 95

m/z 67 transition (loss of CO) is the "smoking gun" for furan derivatives. Unlike phenyl rings, which require high energy to fragment, the furan ring degrades readily after amide bond cleavage.

Part 2: Mechanistic Fragmentation Guide

The fragmentation of N-furoyl piperazines follows a predictable cascade driven by charge localization on the amide nitrogen and the furan oxygen.

Primary Cleavage: The Amide Bond (Pathway A)

Under ESI-MS/MS conditions, the protonated molecular ion

-

Result: Formation of the Furoyl Cation (m/z 95) and the neutral Piperazine, or the Piperazine Cation and neutral Furoic Acid (depending on proton affinity).

Secondary Degradation: Furan Ring Unraveling (Pathway B)

The furoyl cation (

-

Mechanism:

-

Significance: This 28 Da loss is rare in non-oxygenated aromatics, making it a definitive filter for furan identification.

Tertiary Degradation: Piperazine Ring Opening (Pathway C)

The piperazine ring undergoes Retro-Diels-Alder (RDA) type fragmentation or internal eliminations.

-

Diagnostic Ions:

-

m/z 85: Intact piperazine ring (if N-unsubstituted).

-

m/z 56: Loss of imine (

) or ethylene ( -

m/z 70: Cleavage of the ring (

).

-

Visualization: Fragmentation Pathway (DOT Diagram)

Caption: Mechanistic fragmentation cascade of N-furoyl piperazines showing the divergent pathways for the furan (red) and piperazine (green) moieties.

Part 3: Experimental Protocol (Self-Validating)

To ensure data integrity, the following protocol uses a "Internal Standard Lock" approach. This guarantees that observed fragments are analyte-specific and not background noise.

Protocol: LC-ESI-MS/MS Structural Characterization

1. System Suitability & Preparation

-

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.[1] Rationale: Formic acid ensures protonation of the piperazine nitrogen (

). -

Standard: Use Prazosin (contains a furoyl-piperazine substructure) as a system suitability standard.

-

Validation Criteria: Prazosin must yield daughter ions at m/z 95 and m/z 67 under collision energy (CE) of 20-30 eV.

2. Data Acquisition (Step-by-Step)

-

Direct Infusion: Infuse sample at 5 µL/min into the ESI source (Positive Mode).

-

Full Scan (Q1): Verify the molecular ion

. Check for sodium adducts -

Product Ion Scan (MS2): Select the parent ion. Ramp Collision Energy (CE) from 10 eV to 50 eV.

-

Low CE (10-15 eV): Observe amide bond cleavage (m/z 95 generation).

-

High CE (30-50 eV): Observe furan ring degradation (m/z 67 generation).

-

-

Precursor Ion Scan (Validation): Set Q3 to m/z 95. Scan Q1. Rationale: This confirms that the m/z 95 fragment originates solely from your target parent, validating the furan moiety.

Visualization: Experimental Workflow (DOT Diagram)

Caption: LC-MS/MS workflow emphasizing collision energy ramping to visualize both primary amide cleavage and secondary furan degradation.

Part 4: Diagnostic Data Summary

Use this reference table to interpret MS/MS spectra of unknown furan-piperazine carboxylates.

| m/z Value | Ion Identity | Origin | Diagnostic Confidence |

| 95 | Furoyl cation (intact furan + carbonyl) | High (Class specific) | |

| 67 | Furan ring (loss of CO from m/z 95) | Very High (Confirms furan) | |

| 39 | Cyclopropenyl cation (ring fragmentation) | Low (Common in aromatics) | |

| 85 | Piperazine ring (unsubstituted) | Moderate (Indicates piperazine) | |